molecular formula C21H24N2O2S2 B2957869 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1234856-77-9

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2957869
CAS No.: 1234856-77-9
M. Wt: 400.56
InChI Key: KFACCKHRUNDGCE-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry research due to its unique molecular architecture. This structure incorporates a naphthalene-sulfonamide group, a piperidine ring, and a thiophene moiety, which are all recognized as privileged scaffolds in drug discovery . The sulfonamide functional group is a common feature in many pharmaceuticals and biologically active compounds, with documented roles in various therapeutic areas . Furthermore, thiophene-based structures are extensively investigated for their wide range of potential pharmacological activities, which can include antimicrobial, anti-inflammatory, and antitumor effects . The integration of these components makes this compound a valuable intermediate or tool for researchers. Its primary applications are in the discovery and development of new therapeutic agents, serving as a key scaffold for constructing combinatorial libraries or as a lead compound for further optimization. Scientists utilize this chemical in hit-to-lead campaigns, structure-activity relationship (SAR) studies, and as a probe to investigate specific biological pathways and protein targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c24-27(25,21-7-3-5-19-4-1-2-6-20(19)21)22-14-17-8-11-23(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17,22H,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACCKHRUNDGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the piperidine ring can be prepared via the hydrogenation of pyridine. The final step involves the sulfonation of naphthalene followed by the coupling of the thiophene and piperidine intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiophene and piperidine rings can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / Evidence ID Key Structural Features Molecular Weight Biological Target/Activity Synthesis Yield (%)
Target Compound Thiophen-3-ylmethyl, piperidine, sulfonamide ~440–450 Not reported (inferred receptor binding) N/A
Compound 18 Dihydrobenzofuran-7-yloxyethyl ~500 α2A/5-HT7 receptors 73
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl, naphthalene, amine ~300 Not reported N/A
4'-Methyl acetyl fentanyl Piperidine, phenethyl, acetamide ~350 Opioid receptor N/A
Goxalapladib Naphthyridine, trifluoromethyl biphenyl 718.80 Atherosclerosis N/A

Key Findings and Implications

Structural Flexibility : Substitutions on the piperidine ring (e.g., thiophen-3-ylmethyl vs. dihydrobenzofuran) significantly alter receptor selectivity and pharmacokinetics .

Synthetic Feasibility : Sulfonamide coupling reactions yield ~70–73%, suggesting robust synthetic routes for piperidine-sulfonamide derivatives .

Thiophene Position Matters: Thiophen-3-yl (target compound) vs.

Regulatory Considerations : Unlike fentanyl analogues, the target compound’s sulfonamide group may reduce abuse liability but introduce hypersensitivity risks common to sulfonamides .

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a naphthalene sulfonamide core linked to a piperidine ring substituted with a thiophene moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could contribute to their pharmacological effects.

Biological Activity Overview

Research has indicated several biological activities associated with similar sulfonamide derivatives:

  • Antitumor Activity : Compounds structurally related to naphthalene sulfonamides have shown promise in inhibiting tumor cell proliferation and inducing apoptosis via pathways such as ferroptosis. For instance, a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), was found to significantly inhibit tumor cell growth and migration while promoting cell death through ROS generation and modulation of the NRF2 signaling pathway .
  • FABP4 Inhibition : Naphthalene sulfonamide derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), a target implicated in metabolic disorders. These inhibitors demonstrated strong binding affinities and metabolic stability, suggesting their potential utility in treating conditions like diabetes and atherosclerosis .
  • Antiviral Potential : Some naphthalene derivatives have exhibited antiviral activities against various viral targets, indicating that modifications in the naphthalene structure could enhance efficacy against viral infections .

Research Findings

A summary of key findings related to the biological activity of naphthalene sulfonamides is presented below:

Activity Compound IC50 (µM) Notes
AntitumorPMSA<10Induces ferroptosis; inhibits cell migration and proliferation .
FABP4 InhibitionNaphthalene DerivativesVariesPotent selective inhibitors with good metabolic stability .
AntiviralNaphthalene DerivativesVariesEffective against viral polymerases; structure-dependent efficacy .

Case Studies

  • PMSA Study : In a study investigating PMSA, it was found that the compound inhibited tumor cell proliferation and migration while promoting ferroptosis through the KEAP1-NRF2-GPX4 axis. This suggests that similar compounds may also exhibit anti-tumor properties through comparable mechanisms .
  • FABP4 Targeting : The identification of naphthalene sulfonamide derivatives as FABP4 inhibitors highlights their potential role in treating metabolic diseases. The binding studies revealed that these compounds could effectively disrupt FABP4 activity, which is critical for lipid metabolism .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how can intermediate purity be ensured?

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

  • Step 1: Alkylation of piperidin-4-ylmethanol with thiophen-3-ylmethyl bromide under basic conditions (e.g., K2_2CO3_3/DMF) to introduce the thiophene moiety.
  • Step 2: Sulfonamide formation by reacting naphthalene-1-sulfonyl chloride with the intermediate amine in the presence of a base like triethylamine.
  • Purification: Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol to ensure >95% purity. Monitor reaction progress via TLC and confirm intermediates using 1^1H NMR .

Q. How should researchers characterize this compound’s physicochemical properties, such as solubility and stability?

  • Solubility: Test in DMSO (primary solvent for biological assays), water (likely low due to hydrophobic naphthalene), and ethanol using UV-Vis spectroscopy or HPLC.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Include pH-dependent stability in buffers (pH 1–9) to assess compatibility with biological matrices .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition: Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Cellular Uptake: Use fluorescence microscopy if the compound is tagged or measure intracellular concentrations via LC-MS/MS.
  • Cytotoxicity: Perform MTT assays in HEK293 or HepG2 cell lines, with IC50_{50} calculations using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the thiophene and naphthalene moieties for enhanced target binding?

  • Thiophene Modifications: Replace thiophen-3-ylmethyl with substituted thiophenes (e.g., 5-bromo or 2-methyl) to evaluate steric/electronic effects. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins like GPCRs or ion channels.
  • Naphthalene Alternatives: Test naphthalene-2-sulfonamide or biphenyl sulfonamide derivatives to assess π-π stacking interactions. Compare IC50_{50} values in dose-response assays .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling: Measure bioavailability (oral and IV routes in rodents), plasma half-life (LC-MS/MS), and blood-brain barrier penetration (logP/logD calculations).
  • Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Adjust dosing regimens if rapid metabolism is observed .

Q. How can researchers design a robust toxicological profile for this compound?

  • Acute Toxicity: Follow OECD Guideline 423, administering 300–2000 mg/kg doses to rodents, monitoring for mortality, organ weight changes, and histopathology.
  • Subchronic Studies: 28-day repeat-dose study (10–100 mg/kg) with hematological, hepatic, and renal biomarkers (ALT, BUN, creatinine). Reference inclusion criteria from Table B-1 in for systemic effects .

Q. What computational tools predict off-target interactions or potential drug-drug interactions?

  • Off-Target Screening: Use SwissTargetPrediction or SEAware to identify unintended targets (e.g., cytochrome P450 isoforms). Validate with radioligand binding assays.
  • CYP Inhibition: Perform fluorogenic assays (e.g., CYP3A4/2D6) to assess inhibition potential. Cross-reference with FDA’s DDI guidelines .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Standardization: Use a single batch of compound for each assay series. Include positive controls (e.g., known inhibitors) in every plate.
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare inter-batch data. Report %CV for technical replicates .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 Knockout: Generate target gene-knockout cell lines and compare compound efficacy vs. wild-type.
  • Thermal Shift Assay (TSA): Measure target protein melting temperature shifts in the presence of the compound to confirm binding .

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